molecular formula C13H17Cl3N2O2 B1653320 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride CAS No. 1803599-80-5

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride

Cat. No.: B1653320
CAS No.: 1803599-80-5
M. Wt: 339.6
InChI Key: XFNPCDNFGDVKDH-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H17Cl3N2O2 and a molecular weight of 339.65 g/mol . This compound belongs to the class of morpholine derivatives and is characterized by the presence of a dichlorobenzoyl group attached to a morpholine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride involves several steps. The general synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable chlorinating agent.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced via acylation using 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-[4-(2,3-Dichlorobenzoyl)piperidin-2-yl]ethan-1-amine hydrochloride
  • 1-[4-(2,3-Dichlorobenzoyl)pyrrolidin-2-yl]ethan-1-amine hydrochloride

These compounds share structural similarities but differ in the ring structure (morpholine, piperidine, pyrrolidine). The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs.

Properties

IUPAC Name

[2-(1-aminoethyl)morpholin-4-yl]-(2,3-dichlorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2.ClH/c1-8(16)11-7-17(5-6-19-11)13(18)9-3-2-4-10(14)12(9)15;/h2-4,8,11H,5-7,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNPCDNFGDVKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C(=O)C2=C(C(=CC=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-80-5
Record name Methanone, [2-(1-aminoethyl)-4-morpholinyl](2,3-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803599-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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